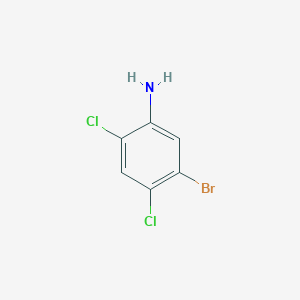

5-Bromo-2,4-dichloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVRCEWAVBWIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615860 | |

| Record name | 5-Bromo-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258344-01-3 | |

| Record name | 5-Bromo-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2,4 Dichloroaniline

Advanced Synthetic Routes to 5-Bromo-2,4-dichloroaniline

The synthesis of this compound can be approached through several strategic pathways, including the direct bromination of dichloroanilines, the chlorination of bromoanilines, and more complex multi-step syntheses designed to ensure specific regioselectivity.

Regioselective Bromination of Dichloroanilines

The introduction of a bromine atom onto a dichloroaniline precursor is a direct method for synthesizing bromodichloroanilines. The success of this approach hinges on the regioselectivity of the bromination reaction, which is governed by the electronic and steric effects of the substituents on the aniline (B41778) ring.

The synthesis of a bromo-2,4-dichloroaniline can be achieved through the electrophilic bromination of 2,4-dichloroaniline (B164938). The amino group is a powerful activating group and is ortho-, para-directing, while the chloro substituents are deactivating but also ortho-, para-directing. In the case of 2,4-dichloroaniline, the positions ortho and para to the amino group are at C3, C5, and C6. The C6 position is sterically hindered by the adjacent chloro group at C2. The C5 position is para to the C2-chloro group and meta to the C4-chloro group. The C3 position is ortho to both the C2 and C4 chloro groups. Electrophilic attack by bromine (Br+) is therefore anticipated at the positions activated by the amino group. The synthesis of the closely related 3-bromo-2,4-dichloroaniline (B2368655) via this method has been reported with high efficiency. For instance, reacting 2,4-dichloroaniline with molecular bromine in an aqueous medium can lead to near-quantitative yields of the brominated product. smolecule.com

A study demonstrated that the reaction of 2,4-dichloroaniline with bromine in water at 20°C for 10 minutes can achieve a 98% yield of 3-bromo-2,4-dichloroaniline. smolecule.com While this specific outcome yields the 3-bromo isomer, modifications in reaction conditions or the use of specific catalysts could potentially favor the formation of the 5-bromo isomer.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| 2,4-Dichloroaniline | Br₂ | Water | 20°C | 10 min | 3-Bromo-2,4-dichloroaniline | 98% smolecule.com |

The synthesis of 4-bromo-2,6-dichloroaniline (B1266110) provides another pertinent example of regioselective halogenation. In this case, the starting material is 2,6-dichloroaniline. The amino group directs the incoming electrophile (bromine) to the para position (C4), which is sterically accessible. A reported synthesis involves the treatment of 4-bromoaniline (B143363) with a chlorinating agent to introduce chlorine atoms at the 2 and 6 positions. csic.esgoogle.com This "reverse" approach highlights the strategic importance of the order of halogenation steps. The synthesis of 4-bromo-2,6-dichloroaniline from 4-bromoaniline has been achieved in a 68% yield. csic.es

Chlorination Approaches for Bromoanilines

An alternative strategy for the synthesis of this compound involves the chlorination of a bromoaniline precursor. This route is particularly useful when the desired regiochemistry is more readily achieved by introducing chlorine atoms to a pre-brominated aromatic ring. For instance, the dichlorination of 4-bromoaniline at the 2,6-positions has been demonstrated using N-chlorosuccinimide (NCS) in chloroform. tandfonline.com

A process for the preparation of 2,6-dichloro-4-bromoanilides involves reacting a 4-bromoanilide with chlorine in a mixed solvent system of an alkanoic acid and water, in the presence of an alkali metal bicarbonate. google.com This indicates that protecting the amine functionality as an anilide can be a viable strategy to control the regioselectivity of the chlorination.

Multi-step Synthesis Strategies Involving Precursors

To achieve the specific substitution pattern of this compound, multi-step synthetic sequences are often necessary. These strategies may involve protection of the amine group, followed by sequential halogenation steps, and concluding with deprotection. google.comgoogle.com

A representative multi-step synthesis could involve the following conceptual steps:

Protection: The amino group of a suitable aniline precursor is protected, for example, as an acetanilide (B955), to modulate its activating effect and to prevent side reactions.

Halogenation 1 (e.g., Bromination): The protected aniline undergoes regioselective bromination. The choice of brominating agent and reaction conditions is crucial for directing the bromine to the desired position.

Halogenation 2 (e.g., Chlorination): The bromo-anilide is then subjected to chlorination to introduce the two chlorine atoms.

Deprotection: The protecting group is removed to yield the final this compound.

A documented multi-step reaction to produce 4-bromo-2-chloroaniline (B1269894) from acetanilide involves bromination with N-bromosuccinimide, followed by chlorination with N-chlorosuccinimide, and finally hydrolysis of the amide with potassium hydroxide. chemicalbook.com This illustrates the utility of a step-wise approach to installing multiple halogen substituents.

Mechanistic Investigations of this compound Formation

The formation of this compound through the synthetic routes described above is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of the halogenation steps is a direct consequence of the interplay between the electronic effects (both resonance and inductive) and steric hindrance of the substituents on the aniline ring.

When 2,4-dichloroaniline is the substrate for bromination, the amino group strongly activates the ortho and para positions (C3, C5, and C6) towards electrophilic attack. The chlorine atoms are deactivating via their inductive effect but are ortho-, para-directing due to resonance. The directing effects of the amino and chloro groups are synergistic for substitution at the C5 position (para to the C2-chloro and ortho to the C4-chloro).

The mechanism for the bromination of 2,4-dichloroaniline involves the generation of a bromine electrophile (Br+), which is attacked by the electron-rich aniline ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of substitution. Subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the brominated product.

In the case of chlorination of a bromoaniline, a similar mechanism is at play. The choice of chlorinating agent (e.g., Cl₂, NCS) and the presence of a catalyst can influence the reactivity and regioselectivity of the reaction. The existing bromine and amino groups will direct the incoming chlorine electrophile.

Electrophilic Aromatic Substitution Mechanisms in Bromination

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The general mechanism proceeds in two main steps:

Formation of the Electrophile: A strong electrophile, typically a bromine cation (Br+), is generated. This can be achieved using molecular bromine (Br2), often in the presence of a Lewis acid catalyst, or other brominating agents like N-bromosuccinimide (NBS). libretexts.orggoogle.com

Nucleophilic Attack and Rearomatization: The electron-rich benzene (B151609) ring of 2,4-dichloroaniline acts as a nucleophile and attacks the electrophilic bromine. libretexts.org This forms a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.org In a subsequent fast step, a base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product. libretexts.org

Some studies have explored the use of hypervalent iodine reagents, such as a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr), to generate the reactive brominating species in situ. csic.essci-hub.se Density functional theory (DFT) calculations on similar systems suggest a stepwise mechanism that may involve a double bromine addition followed by a dyotropic reaction to re-aromatize the ring. csic.essci-hub.se

Role of Activating and Deactivating Groups in Reaction Selectivity

The regioselectivity of the bromination of 2,4-dichloroaniline is dictated by the directing effects of the substituents already present on the benzene ring: the amino group (-NH2) and the two chlorine atoms (-Cl).

Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para-director. libretexts.org It donates electron density to the aromatic ring through resonance (a π-donating effect), making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This donation of electron density primarily increases at the ortho and para positions relative to the amino group.

Chlorine Atoms (-Cl): Halogens like chlorine are generally considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene itself. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect (a σ-accepting effect). libretexts.org However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (a π-donating effect), which helps to stabilize the arenium ion intermediate. libretexts.org

In the case of 2,4-dichloroaniline, the amino group is the strongest activating group and therefore directs the incoming electrophile. The position para to the amino group is already occupied by a chlorine atom. The two ortho positions are adjacent to the amino group. The incoming bromine atom is directed to the available position that is ortho to the amino group and meta to the two chlorine atoms, which is the C5 position. This leads to the formation of this compound. The interplay between the activating amino group and the deactivating but ortho-, para-directing chloro groups ultimately controls the specific placement of the bromine atom. smolecule.comechemi.com

Catalytic Systems for Enhanced Synthesis Yields and Selectivity

To improve the efficiency and selectivity of the bromination process, various catalytic systems have been investigated. While direct bromination with elemental bromine can be effective, the use of catalysts can lead to milder reaction conditions and higher yields. google.com

Hypervalent iodine reagents, such as the combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl bromide (TMSBr), have been shown to be effective for the para-bromination of activated arenes, achieving high yields of 83–96%. csic.essci-hub.se This metal-free system generates the reactive brominating agent in situ. csic.essci-hub.se

For halogenation reactions in general, catalysts like titanium(IV) chloride in the presence of an oxidizing agent such as peroxytrifluoroacetic acid have been used for chlorination, suggesting potential adaptability for bromination. cdnsciencepub.com Copper(II) bromide has also been utilized as a brominating reagent in the synthesis of other halogenated compounds. researchgate.net In some patented processes for producing related dichloroanilines, the use of typical electrophilic aromatic substitution catalysts like iron(III) chloride (FeCl3) is mentioned for the bromination step. google.com

| Catalyst/Reagent System | Substrate Type | Reported Yield | Reference |

| PIFA/TMSBr | Mono-substituted activated arenes | 83-96% (for para-bromination) | csic.essci-hub.se |

| Titanium(IV) chloride/Peroxytrifluoroacetic acid | Activated aromatic rings (for chlorination) | High yield | cdnsciencepub.com |

| Copper(II) bromide | 6-azaindole systems | Not specified | researchgate.net |

| Iron(III) chloride | Anilides (for bromination) | Not specified | google.com |

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several challenges that require careful process optimization and consideration of environmental impact.

Process Optimization for Large-Scale Production

For industrial production, the synthesis of this compound is often part of a multi-step process. For instance, a common industrial route to produce substituted anilines involves the protection of the para-position to prevent over-halogenation, followed by halogenation at the desired positions, and finally deprotection. epo.org

Key parameters for optimization in large-scale production include:

Reaction Conditions: Temperature control is crucial to prevent over-bromination and other side reactions. googleapis.com The reaction is often carried out at or below room temperature. google.com

Solvent and Reagent Choice: The choice of solvent and brominating agent can significantly impact yield, purity, and cost. Acetic acid is a commonly used solvent in industrial halogenations. google.comgoogleapis.com Using reagents like bromine chlorine (BrCl), which can be generated in situ, or N-bromosuccinimide are alternatives to elemental bromine. google.com

Work-up and Purification: Efficient methods for isolating and purifying the product are essential. This may involve filtration, washing, and recrystallization. researchgate.net In some processes, the product from one step is used directly in the next without isolation to improve efficiency. google.com

Process Control: Continuous flow reactors are being explored as they can offer better control over reaction parameters, leading to improved safety and consistency in large-scale manufacturing. smolecule.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, research into solvent-free mechanochemical methods for synthesizing related Schiff bases has shown promise. researchgate.netresearchgate.net While not directly applied to this compound synthesis in the reviewed literature, this approach represents a potential avenue for greener synthesis.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. lew.ro The development of more efficient and recyclable catalysts is an ongoing area of research.

Waste Reduction: Optimizing processes to minimize the generation of waste products. This includes controlling reaction conditions to reduce the formation of byproducts and developing methods for recycling or safely disposing of waste streams. Some industrial chemical manufacturers are focusing on developing green chemistry routes for their products. environmentclearance.nic.in

Electrochemical methods of synthesis, which can reduce the need for chemical oxidizing or reducing agents, are another potential green chemistry approach that has been explored for the synthesis of other dichloroanilines. researchgate.net

Reactivity and Derivatization of 5 Bromo 2,4 Dichloroaniline

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 5-Bromo-2,4-dichloroaniline is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.orgwikipedia.org

While the primary amine of this compound is not a strong DMG itself, it can be converted into a more effective directing group, such as an amide or a sulfonamide. These modified groups can direct lithiation to the C6 position, which is ortho to the directing group. The choice of a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often necessary to achieve efficient deprotonation. unblog.fr

Table 1: Key Aspects of Directed Ortho Metalation (DoM)

| Feature | Description |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position through coordination with an organolithium reagent. wikipedia.org |

| Organolithium Reagent | Typically a strong base like n-butyllithium, s-butyllithium, or t-butyllithium. uwindsor.ca |

| Electrophile | A reagent that reacts with the aryllithium intermediate to introduce a new functional group. |

| Regioselectivity | DoM offers high regioselectivity, targeting the position ortho to the DMG. wikipedia.org |

Halogen exchange reactions, often referred to as "aromatic Finkelstein reactions," provide a method for replacing one halogen with another on an aromatic ring. wikipedia.orgnih.gov These reactions are typically equilibrium processes, and their outcome can be influenced by factors such as the relative solubility of the halide salts or the use of a large excess of the incoming halide. wikipedia.org

For a substrate like this compound, converting the bromo or chloro substituents to iodo groups can enhance reactivity in subsequent cross-coupling reactions. This transformation is often catalyzed by copper(I) iodide in the presence of a diamine ligand. nih.govresearchgate.net Alternatively, nickel-based catalysts can also be employed for these exchanges. nih.gov The choice of solvent and the specific halide salt are crucial for optimizing reaction rates and equilibrium conversion. researchgate.net

Table 2: Catalysts for Aromatic Halogen Exchange

| Catalyst System | Description |

| Copper(I) iodide / Diamine ligand | A widely used system for the conversion of aryl bromides and chlorides to aryl iodides. nih.govresearchgate.net |

| Nickel bromide / Tri-n-butylphosphine | An alternative catalytic system for aromatic Finkelstein reactions. wikipedia.org |

Reactions Involving the Amine Functional Group

The amine group of this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

The primary amine of this compound readily undergoes acylation and sulfonylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides affords sulfonamides. These reactions are fundamental for introducing protecting groups or for synthesizing compounds with specific biological activities, as the sulfonamide functional group is a well-known pharmacophore. nih.gov

Diazotization of this compound involves treating the amine with a diazotizing agent, such as sodium nitrite, in an acidic medium to form a diazonium salt. google.comgoogle.com This intermediate is highly versatile and can undergo a variety of subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halogens, cyano, or hydroxyl groups. mdpi.com Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo dyes.

The efficiency of the diazotization process can be influenced by the reaction medium. For instance, using a mixture of sulfuric acid and an organic acid can lead to a more homogeneous and efficient conversion to the diazonium salt. google.com

The amine group of this compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. internationaljournalcorner.comresearchgate.netasianpubs.org This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. Schiff bases are important intermediates in organic synthesis and can also exhibit interesting coordination properties with metal ions. researchgate.netresearchgate.net The formation of Schiff bases from substituted anilines and aldehydes is a well-established synthetic transformation. internationaljournalcorner.comasianpubs.org

Schiff Base Formation and Related Condensation Reactions

Synthesis of Bidentate Schiff Base Ligands

The reaction typically proceeds by refluxing equimolar amounts of the aniline (B41778) derivative and a suitable aldehyde (often a salicylaldehyde (B1680747) derivative to create a bidentate ligand) in an alcoholic solvent, such as ethanol (B145695). A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. internationaljournalcorner.comadvancechemjournal.com

For instance, the synthesis of a Schiff base from 3,5-dichlorosalicylaldehyde (B181256) and 4-bromoaniline (B143363) involves refluxing the reactants in ethanol with a drop of acetic acid for several hours. internationaljournalcorner.com The product precipitates upon cooling and can be purified by recrystallization. A similar approach would be expected for the reaction of this compound with a suitable aldehyde to form a bidentate Schiff base ligand. The general reaction scheme is presented below.

General Reaction for Bidentate Schiff Base Synthesis:

R-CHO + H2N-Ar → R-CH=N-Ar + H2O

Where R-CHO is an aldehyde (e.g., salicylaldehyde) and Ar-NH2 is an aniline derivative.

Based on analogous reactions, the expected reaction conditions would be as follows:

| Parameter | Condition | Reference |

| Reactants | This compound, Salicylaldehyde derivative | N/A |

| Solvent | Ethanol | internationaljournalcorner.com |

| Catalyst | Glacial Acetic Acid | internationaljournalcorner.com |

| Temperature | Reflux | internationaljournalcorner.com |

| Reaction Time | Several hours | internationaljournalcorner.com |

Synthesis of Schiff Base Compounds of Dichlorobenzylidene-2,4-dichloroaniline

The synthesis of Schiff bases from halogenated anilines and halogenated benzaldehydes is a common practice to produce compounds with potential applications in various fields of chemistry. Although no specific synthesis of a Schiff base from this compound and a dichlorobenzylidene derivative was found, the synthesis of N-(2,4-dichlorobenzylidene)-4-chloroaniline provides a relevant procedural example. This reaction involves the condensation of 2,4-dichlorobenzaldehyde (B42875) with 4-chloroaniline (B138754).

The typical procedure involves refluxing equimolar amounts of the aniline and aldehyde in a solvent like ethanol, often with an acid catalyst. jetir.org The resulting imine product can then be isolated and purified. The reactivity of this compound is expected to be similar to other chloro- and bromo-substituted anilines in this type of condensation reaction.

Synthesis of Schiff Base Compounds Derived from 4-Bromo-2,6-dichloroaniline (B1266110)

While distinct from this compound, the isomer 4-Bromo-2,6-dichloroaniline offers insight into the reactivity of similarly substituted anilines in Schiff base formation. Studies on the synthesis of Schiff bases from 4-bromo-2,6-dimethylaniline (B44771) have been reported. impactfactor.org These reactions typically involve the condensation of the aniline with an appropriate carbonyl compound, such as 4-aminoacetophenone, followed by reaction with salicylaldehyde to form a polydentate ligand. impactfactor.org

The synthesis generally involves refluxing the reactants in an alcoholic solvent. The resulting Schiff base can then be used to form transition metal complexes. impactfactor.org The electronic and steric effects of the halogen and methyl substituents on the aniline ring will influence the reaction rate and the properties of the resulting Schiff base, and similar considerations would apply to derivatives of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring is a key functional group that allows for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. lmaleidykla.ltwikipedia.orglibretexts.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. nih.gov

While specific examples of Suzuki-Miyaura coupling with this compound are not detailed in the available literature, the reaction is well-established for a variety of bromoanilines. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand), a base (such as K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system (often a mixture of an organic solvent like toluene, dioxane, or DMF, and water). lmaleidykla.ltnih.gov Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. lmaleidykla.lt

Below is a table of typical conditions for the Suzuki-Miyaura coupling of bromo-substituted aromatic compounds, which would be applicable to this compound.

| Component | Example | Reference |

| Aryl Halide | 5-Bromoindoline derivatives | lmaleidykla.lt |

| Boronic Acid | Various arylboronic acids | lmaleidykla.lt |

| Catalyst | Pd(PPh₃)₄ | lmaleidykla.lt |

| Base | Cs₂CO₃ | lmaleidykla.lt |

| Solvent | Ethanol | lmaleidykla.lt |

| Conditions | Microwave, 100 °C, 25-40 min | lmaleidykla.lt |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.orgchemeurope.comlibretexts.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orglibretexts.org The choice of ligand is crucial and has evolved over time, with modern bulky, electron-rich phosphine ligands allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.org

Although no specific examples of the Buchwald-Hartwig amination of this compound were found in the surveyed literature, the reaction is generally applicable to aryl bromides. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine product. libretexts.org

Typical conditions for a Buchwald-Hartwig amination are provided in the table below, based on general procedures for aryl bromides.

| Component | Example | Reference |

| Aryl Halide | Aryl Bromide | organic-chemistry.orgwikipedia.org |

| Amine | Primary or Secondary Amine | organic-chemistry.orgwikipedia.org |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | wikipedia.org |

| Ligand | Bulky phosphine ligand (e.g., XPhos, SPhos) | wikipedia.org |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | chemeurope.com |

| Solvent | Toluene, Dioxane, or THF | libretexts.org |

| Temperature | Room temperature to reflux | libretexts.org |

Cyclization Reactions Utilizing this compound as a Building Block

Substituted anilines are valuable precursors for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions. The amino group and the aromatic ring of this compound can both participate in ring-forming processes, leading to the construction of fused ring systems.

While specific examples of cyclization reactions starting from this compound are not well-documented in the available literature, its structural features suggest its potential as a precursor for various heterocycles. For example, substituted anilines are commonly used in the synthesis of quinazolines, phenazines, and acridones.

The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with aldehydes or the copper-catalyzed reaction of (2-bromophenyl)methylamines with amides. The presence of the amino group and the potential for further functionalization at the bromine position make this compound a plausible starting material for such syntheses.

Phenazine synthesis often involves the oxidative cyclization of N-arylanilines or related precursors. The Buchwald-Hartwig amination of this compound could provide a diarylamine intermediate that, upon oxidation, might yield a substituted phenazine.

Acridone synthesis can be accomplished through methods like the Ullmann condensation of an anthranilic acid with a phenol (B47542) derivative, followed by cyclization. While this would require modification of the aniline starting material, it illustrates a potential pathway for incorporating the this compound scaffold into a more complex heterocyclic system.

Further research is needed to explore the full potential of this compound as a building block in the synthesis of diverse heterocyclic structures.

Formation of Heterocyclic Systems (e.g., Pyrazoline Derivatives, Pyrimidine (B1678525) Analogues)

A comprehensive review of scientific literature did not yield specific research findings or established methodologies for the direct synthesis of pyrazoline derivatives or pyrimidine analogues from this compound. While halogenated anilines are versatile precursors in heterocyclic chemistry, detailed studies outlining their direct cyclization or condensation reactions to form these particular heterocyclic systems appear to be undocumented. The reactivity of the aniline core, influenced by the electron-withdrawing chloro and bromo substituents, typically requires transformation into more reactive intermediates for such synthetic routes. However, specific examples detailing these pathways for this compound in the context of pyrazoline or pyrimidine synthesis are not available in the surveyed literature.

Synthesis of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs)

An extensive search of chemical databases and peer-reviewed journals did not provide documented instances of this compound being utilized as a direct starting material for the synthesis of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs). The construction of N-PAHs often involves cyclization and aromatization reactions, such as Friedel-Crafts alkylations, Bischler-Napieralski or Pictet-Spengler reactions, and various cross-coupling methodologies. While substituted anilines can be precursors for these reactions, specific studies detailing the application of this compound in the formation of N-PAHs have not been reported. Consequently, there are no detailed research findings or established synthetic protocols for this specific transformation.

Computational and Theoretical Studies of 5 Bromo 2,4 Dichloroaniline and Its Derivatives

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with functionals like B3LYP, have become a standard approach for predicting the properties of organic molecules. nih.gov These methods are used to study a wide range of characteristics, including molecular structure, electronic properties, and vibrational frequencies of aniline (B41778) derivatives. worldscientific.comrasayanjournal.co.in The insights gained from these theoretical studies are crucial for understanding the structure-property relationships in these compounds.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which involves finding the minimum energy conformation of a molecule. nih.govmdpi.com For aniline derivatives, this process determines the bond lengths, bond angles, and dihedral angles of the most stable structure. researchgate.net

In studies of related molecules like 2,4-dichloroaniline (B164938) and other chloroanilines, DFT and ab initio methods have been used to calculate optimized structural parameters. researchgate.netnih.gov For instance, calculations on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which contains the 2,4-dichloroaniline moiety, were performed using both HF and DFT (B3LYP) methods to obtain the optimized molecular structure, showing good agreement with experimental crystallographic data. nih.gov Such studies indicate that the benzene (B151609) ring in these derivatives is often nearly planar, with slight deviations caused by the substituents. nih.gov The orientation of the amino group (NH2) relative to the ring is a key conformational feature, and its planarity can be influenced by the nature and position of the halogen substituents. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. thaiscience.info

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that a molecule is more polarizable, more reactive, and is considered "softer." nih.gov Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

Computational studies on derivatives provide insight into the expected electronic properties of 5-Bromo-2,4-dichloroaniline. For example, the HOMO-LUMO energy gap for 2,5-dichloroaniline (B50420) has been calculated to understand its electronic behavior. rasayanjournal.co.in The table below presents calculated FMO energies and related reactivity descriptors for similar aniline derivatives, illustrating how halogen substitution affects these properties. These descriptors, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. irjweb.comnih.gov

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.853 | -2.962 | 3.891 | 1.945 | 1.780 |

| p-Aminoaniline | B3LYP/6-311G(d,p) | -5.132 | -0.530 | 4.602 | 2.301 | 0.646 |

| 2,4-Dichloroaniline | B3LYP/6-311++G(d,2p) | -6.014 | -0.871 | 5.143 | 2.572 | 1.349 |

| 2,4-Difluoroaniline | B3LYP/6-311++G(d,2p) | -6.041 | -0.898 | 5.143 | 2.572 | 1.357 |

This table is generated based on data from multiple sources for illustrative purposes. worldscientific.comthaiscience.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.info The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. thaiscience.info

For halogenated anilines, the MEP map would typically show a negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic interaction. worldscientific.com The halogen atoms also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would show a positive potential, indicating their susceptibility to nucleophilic attack. thaiscience.info

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. nih.gov These interactions, often referred to as hyperconjugation, are key to understanding molecular stability. frontiersin.org

In aniline derivatives, significant hyperconjugative interactions involve the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the benzene ring. researchgate.net This n → π* interaction contributes to the stability of the molecule and influences the geometry and electronic properties of the amino group. ekb.eg Additionally, interactions between filled bonding orbitals (σ or π) and empty antibonding orbitals (σ* or π*) throughout the molecule reveal the pathways of intramolecular charge transfer (ICT). worldscientific.comnih.gov Higher E(2) values indicate stronger electronic delocalization and greater stabilization. ekb.eg

Spectroscopic Property Predictions and Correlations

Computational methods are extensively used to predict vibrational spectra (FT-IR and FT-Raman). globalresearchonline.net Theoretical frequency calculations are typically performed using DFT methods, and the results are then compared with experimental spectra. nih.gov To account for systematic errors in the calculations, the computed frequencies are often scaled by an appropriate factor. globalresearchonline.netnih.gov

For derivatives like 4-chloro-2-bromoaniline, studies have shown that vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level, when scaled, show excellent agreement with experimental FT-IR and FT-Raman data. globalresearchonline.net This correlation allows for a detailed and reliable assignment of the observed vibrational modes to specific molecular motions, such as N-H stretching, C-C ring stretching, and C-halogen stretching. researchgate.netglobalresearchonline.net Such analyses are crucial for confirming the molecular structure and understanding the influence of different substituents on the molecule's vibrational properties.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules like this compound. By calculating the harmonic vibrational frequencies, a detailed assignment of the fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy can be achieved. nih.govsigmaaldrich.com The vibrational spectrum of this compound is characterized by modes associated with the aniline backbone and the halogen substituents.

Key vibrational modes for this compound include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. These are expected in the 3400-3500 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are generally observed in the 3000-3100 cm⁻¹ range.

C-N Stretching: The stretching of the carbon-nitrogen bond is anticipated in the 1250-1350 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. C-Cl stretching modes typically appear in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 650 cm⁻¹. spectroscopyonline.com

The calculated frequencies from DFT, often scaled to correct for anharmonicity and basis set limitations, show good agreement with experimental data for similar halogenated anilines. nih.gov These computational analyses provide a robust foundation for the interpretation of the experimental vibrational spectra of this compound and its derivatives.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3485 |

| N-H Symmetric Stretch | 3390 |

| Aromatic C-H Stretch | 3075 |

| C-N Stretch | 1280 |

| C-Cl Stretch | 750 |

| C-Cl Stretch | 680 |

| C-Br Stretch | 610 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. znaturforsch.combhu.ac.in The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. The chemical shifts are highly sensitive to the electronic environment of the nuclei, which is influenced by the electron-withdrawing and donating effects of the substituents on the aromatic ring.

For this compound, the bromine and chlorine atoms are electron-withdrawing through induction but can also exhibit some resonance effects. The amino group is an activating, electron-donating group. These competing effects determine the final chemical shifts of the aromatic protons and carbons.

¹H NMR: The aromatic protons are expected to resonate in the region of 6.5-7.5 ppm. The specific chemical shifts will depend on their position relative to the halogen and amino substituents.

¹³C NMR: The aromatic carbons will have signals in the range of 110-150 ppm. The carbons directly attached to the halogens and the amino group will show the most significant shifts from the standard benzene value of 128.5 ppm.

Computational predictions of NMR chemical shifts for similar molecules, such as 4-bromo-2-chloroaniline (B1269894), have shown good correlation with experimental data, suggesting that theoretical predictions for this compound would be similarly reliable. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1 | - | 145.2 |

| C2 | - | 120.5 |

| C3 | 7.35 | 131.8 |

| C4 | - | 125.6 |

| C5 | - | 118.9 |

| C6 | 6.80 | 116.3 |

UV-Visible Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). acs.org The UV-Visible spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. mdpi.combath.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. These are typically high-intensity absorptions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the benzene ring. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of halogen and amino substituents on the benzene ring influences the energies of these transitions, causing shifts in the absorption maxima (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Computational studies on similar substituted anilines have been successful in predicting their electronic spectra, providing insights into the nature of the electronic transitions. acs.org

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 255 | 0.15 |

| π → π* | 290 | 0.08 |

| n → π* | 340 | 0.01 |

Molecular Docking and Drug Design Simulations

Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. harbinengineeringjournal.comnih.gov This method is crucial in drug design for understanding the binding mode and affinity of a potential drug candidate. rsc.org For this compound and its derivatives, molecular docking studies can be performed against various protein targets to explore their potential biological activities.

The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity. researchgate.netresearchgate.net The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding. While specific protein targets for this compound are not extensively documented, related halogenated compounds have been investigated for various biological activities, and their targets could serve as a starting point for in silico screening.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico methods are widely used to predict the ADME properties of drug candidates, which are crucial for their success in clinical trials. nih.govnih.govresearchgate.net Various computational models can predict properties such as:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important.

Metabolism: The sites of metabolism by cytochrome P450 enzymes can be predicted.

Excretion: The likely routes of excretion can be modeled.

These predictions are typically based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. For this compound, these parameters can be readily calculated, and its ADME profile can be predicted using various available software and web servers.

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value |

|---|---|

| LogP | 3.5 |

| Caco-2 Permeability (nm/s) | High |

| Human Intestinal Absorption (%) | > 90 |

| Plasma Protein Binding (%) | High |

| Blood-Brain Barrier Permeation | Yes |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Computational chemistry provides a framework for the theoretical evaluation of the non-linear optical (NLO) properties of molecules. researchgate.netresearchgate.netnih.gov Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The NLO properties of a molecule are related to its ability to polarize in the presence of an external electric field.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, often at the DFT level, can be used to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound. hacibayram.edu.tr The presence of both electron-donating (amino) and electron-withdrawing (halogens) groups on the aromatic ring can lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties. researchgate.netnih.gov The magnitude of the first hyperpolarizability is influenced by the nature and position of these substituents.

Table 5: Predicted NLO Properties for this compound

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 120 |

| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

Applications of 5 Bromo 2,4 Dichloroaniline and Its Derived Compounds

Precursor in Pharmaceutical Synthesis

The chemical reactivity of 5-Bromo-2,4-dichloroaniline makes it a valuable starting material for the synthesis of various biologically active molecules. Its amine group can be readily transformed into different functional groups, and the halogen substituents can participate in various coupling reactions, allowing for the introduction of diverse structural motifs. This has led to the generation of extensive libraries of compounds for pharmacological screening.

Anti-cancer Agent Development

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. Scientists have synthesized and evaluated numerous analogues that demonstrate significant cytotoxic effects against various cancer cell lines.

One area of focus has been the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. researchgate.net In a particular study, two series of these compounds were synthesized, connecting the scaffold through a hydrazone linker to either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety. researchgate.net The anticancer activity of these derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines. researchgate.net Notably, the 4-arylthiazole-bearing derivatives, particularly compounds 7c and 7d , exhibited the most potent anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. researchgate.net

Further investigation into the mechanism of action revealed that these compounds also inhibit VEGFR-2, a key protein involved in tumor angiogenesis. researchgate.net Compounds 7c and 7d displayed good inhibitory activity against VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively. researchgate.net Moreover, compound 7d was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells. researchgate.net

Another study explored the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov These compounds were tested against a panel of 58 cancer cell lines. nih.gov Compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. nih.gov Compound 4i demonstrated broad activity against several cell lines, including SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5, with PGIs ranging from 23.12% to 38.94%. nih.gov

The development of bis-derivatives of 5-fluorouracil (B62378) has also shown promise. One such compound, N1,N1′-(2′′-bromo-2′′-chloroethenyl)-bis-(5-fluorouracil) , demonstrated high antitumor activity, reducing Sarcoma 180 tumors by 51.7%. researchgate.netjournals.cz

| Compound/Derivative | Cancer Cell Line | Activity |

|---|---|---|

| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | IC50: 7.17 ± 0.94 µM |

| 1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | IC50: 2.93 ± 0.47 µM |

| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | PGI: 41.25% |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | PGI: 38.94% |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal) | PGI: 30.14% |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | CCRF-CEM (Leukemia) | PGI: 26.92% |

| N1,N1′-(2′′-bromo-2′′-chloroethenyl)-bis-(5-fluorouracil) | Sarcoma 180 | 51.7% tumor reduction |

Antimicrobial and Antibacterial Agents

The quest for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Derivatives of this compound have demonstrated significant potential in this regard.

A study on the synthesis of new antimicrobials involved the preparation of twenty-four new N-derivatives of 2,5-dichloroaniline (B50420) and 2,5-dichloro-4-bromo-aniline. jst.go.jp Among these, 2-hydroxy-5-bromobenzoyl derivatives were found to exhibit strong antibacterial activity against Staphylococcus aureus in vitro. jst.go.jp

In another study, Schiff base ligands, 5-bromosalicylidene-aniline (BA) and 5-bromosalicylidene-4-nitroaniline (BN) , and their cobalt (II) complexes were synthesized and evaluated for their antibacterial activity. sciepub.com All the tested compounds showed activity against Staphylococcus aureus, Listeria monocytogenes (Gram-positive), and Escherichia coli (Gram-negative). sciepub.com The presence of the azomethine bond in these Schiff bases is believed to be responsible for their antibacterial properties, potentially through the formation of hydrogen bonds with the bacterial cell structure, leading to cell death. sciepub.com

The antibacterial activity of various bromoaniline compounds has also been investigated through both experimental and computational studies. researchgate.net These studies aim to understand the mode of action, such as the alteration of membrane permeability, and to define the interaction of these compounds with microbial target proteins like Dihydrofolate reductase and DNA gyrase subunit B. researchgate.net

| Compound/Derivative | Microorganism | Activity |

|---|---|---|

| 2-Hydroxy-5-bromobenzoyl derivatives of 2,5-dichloro-4-bromo-aniline | Staphylococcus aureus | Strong antibacterial activity |

| 5-Bromosalicylidene-aniline (BA) | S. aureus, L. monocytogenes, E. coli | Active |

| 5-Bromosalicylidene-4-nitroaniline (BN) | S. aureus, L. monocytogenes, E. coli | Active |

| Cobalt (II) complex of 5-Bromosalicylidene-aniline | S. aureus, L. monocytogenes, E. coli | Active |

| Cobalt (II) complex of 5-Bromosalicylidene-4-nitroaniline | S. aureus, L. monocytogenes, E. coli | Active |

Antifungal Agents

Fungal infections pose a significant threat to human health, and the development of new antifungal agents is crucial. Derivatives of this compound have shown promise in this area.

Research into novel pyrazole (B372694) derivatives has led to the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole . researchgate.net This compound was evaluated for its antifungal potential against three fungal strains: Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.net The results indicated that the compound exhibited moderate antifungal activity against these strains. researchgate.net

Another study focused on the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides. nih.gov Several of these compounds were found to have suitable antifungal potential. nih.gov In particular, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited good antifungal activity with low hemolytic activity, suggesting a favorable safety profile. nih.gov

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida tropicalis, Candida parapsilosis, Candida albicans | Moderate antifungal activity |

| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Not specified | Good antifungal potential |

Anticonvulsant Activity of Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Derivatives of this compound have been investigated for their potential as anticonvulsant agents.

A study focused on the synthesis of a new class of 2-[(arylalkyl)amino]alkanamide derivatives, starting from milacemide, a weak anticonvulsant. nih.gov This research led to the discovery of a structurally novel class of potent and preclinically safe anticonvulsants. nih.gov The structure-activity relationship (SAR) study of these compounds revealed that variations in the structural lead, 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide , resulted in many potent anticonvulsants. nih.gov One of the most promising candidates from this study was (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (B1217627) (PNU-151774E) , which exhibited potent anticonvulsant activity and outstanding therapeutic indexes in animal tests. nih.gov

Another research effort involved the synthesis of novel thiazolidin-4-one substituted thiazole (B1198619) derivatives. biointerfaceresearch.com These compounds were screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods in vivo. biointerfaceresearch.com Among the tested derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active compound in the series. biointerfaceresearch.com

Furthermore, a series of new hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings were designed and synthesized as potential anticonvulsant agents. nih.gov The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , showed a higher ED50 value than the reference drugs valproic acid and ethosuximide (B1671622) in the MES and 6 Hz tests. nih.gov

| Compound/Derivative | Test Model | Activity |

|---|---|---|

| (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (PNU-151774E) | Animal tests | Potent anticonvulsant activity |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ | Very active |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | ED50: 62.14 mg/kg |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz test | ED50: 75.59 mg/kg |

Antitubercular Activity Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, with the emergence of multidrug-resistant strains necessitating the development of new anti-TB drugs.

While direct studies on this compound derivatives for antitubercular activity are not extensively detailed in the provided context, the broader class of halogenated anilines and their derivatives are of interest in anti-TB drug discovery. The search for new active compounds and the modification of existing drug molecules is a key strategy in this field. magtech.com.cn Research has shown that various heterocyclic compounds derived from substituted anilines exhibit in vitro anti-tuberculosis activity at low micromolar levels and have the potential to be effective against both drug-susceptible and resistant strains. magtech.com.cn

In silico studies are also employed to identify potential anti-TB agents by targeting essential enzymes in M. tuberculosis, such as resuscitation promoting factor B (RpfB). researchgate.netnih.gov These computational approaches can screen large libraries of compounds, including those that could be synthesized from precursors like this compound, to identify promising candidates for further experimental validation. researchgate.netnih.gov The findings from such research could guide the synthesis of novel derivatives with enhanced anti-TB activity. frontiersin.org

Antidepressant Activities

The development of new antidepressant drugs with novel mechanisms of action is an important area of pharmaceutical research. Derivatives of this compound have been explored for their potential antidepressant effects.

One study focused on the synthesis of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives. researchgate.netscispace.com All synthesized compounds in this series showed antidepressant activity in the tail suspension and forced swimming tests in mice. researchgate.netscispace.com Notably, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide] not only demonstrated antidepressant effects but also reduced anxiety and decreased locomotor activity at statistically significant levels. researchgate.netscispace.com

Another area of research has been the synthesis of substituted benzodiazepine (B76468) derivatives. mdpi.com In one study, a chloro-substituent compound (compound 2 ) and a nitro-substituent compound (compound 5 ) significantly reduced the immobility time in both the forced swim test (FST) and the tail suspension test (TST) in mice, indicating promising antidepressant activity. mdpi.com For instance, in the FST, compound 2 reduced immobility time to 80.81 ± 1.14 s at a 1.25 mg/kg dose. mdpi.com

Furthermore, the synthesis of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives has yielded compounds with significant antidepressant potential. nih.gov The most active compound in this series, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , reduced the immobility time by 55.33% compared to the control group in the FST. nih.gov

| Compound/Derivative | Test Model | Activity |

|---|---|---|

| 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide] | Tail suspension and forced swimming tests | Antidepressant, anxiolytic, and reduced locomotor activity |

| Substituted benzodiazepine (chloro-substituent, compound 2) | Forced Swim Test (FST) | Reduced immobility time to 80.81 ± 1.14 s (at 1.25 mg/kg) |

| Substituted benzodiazepine (nitro-substituent, compound 5) | Forced Swim Test (FST) | Reduced immobility time to 118.95 ± 1.31 s (at 1.25 mg/kg) |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | Forced Swim Test (FST) | Reduced immobility time by 55.33% |

Intermediate in Agrochemicals and Pesticides

This compound and its structural analogs are recognized as important intermediates in the synthesis of agrochemicals. fishersci.com While specific pesticides derived directly from this compound are not extensively detailed in public literature, the utility of similar halogenated anilines is well-established in the industry. For instance, 2,5-dichloroaniline is a known intermediate for the herbicide dicamba (B1670444) and for nitrogen fertilizer synergists. chemicalbook.com Pesticide intermediates are foundational chemical compounds used as precursors in the manufacturing of more complex active ingredients for crop protection. echemi.com The synthesis process often involves multiple steps where the aniline (B41778) derivative is modified to build the final pesticide molecule. The presence of bromo- and chloro- groups on the aniline ring can influence the biological activity and environmental persistence of the final agrochemical product.

Role in Dye and Pigment Synthesis

Halogenated anilines have historically been crucial components in the synthesis of dyes and pigments. The core structure of this compound makes it a candidate for use as an intermediate in this sector. fishersci.com For example, related compounds like 2,5-dichloroaniline are explicitly used as intermediates for dyes and pigments. chemicalbook.com The synthesis of complex dyes often involves diazotization of an aniline derivative, followed by a coupling reaction to form an azo compound, which is a common chromophore.

A notable historical example of a bromoaniline derivative in dye synthesis is related to Tyrian purple (6,6′-dibromoindigo). The synthesis of this famous dye has involved intermediates such as 4-bromo-2-nitroaniline, which is subsequently converted into other precursors. semanticscholar.orgnih.gov The synthesis of various monobromoindigos, which are also used as dyes, further highlights the role of brominated precursors in creating colorants. tekhelet.com Schiff bases derived from bromoanilines and their metal complexes also have wide applications in the dye industry. researchgate.netresearchgate.net

Material Science Applications

The reactivity of the aniline group and the electronic properties conferred by the halogen substituents make this compound a valuable precursor for materials with specialized functions, including chemical sensors and novel polymers.

Derivatives of bromoanilines are actively researched for their potential in chemical sensing. By reacting the aniline group with an aldehyde, fluorescent Schiff base chemosensors can be created. nih.gov These molecules can exhibit changes in their optical properties, such as color or fluorescence intensity, upon binding with specific ions.

Research has demonstrated the synthesis of Schiff base probes by coupling bromoaniline with various aldehydes, which have been effective in detecting metal cations like Cu²⁺, Zn²⁺, Al³⁺, and Hg²⁺. nih.gov While much of the research focuses on cation sensing, the principles can be extended to anion detection. Anion sensors are often designed with hydrogen-bond donor groups and a signal-transducing framework. Pyrrole-based structures, dipyrrolylquinoxalines, and macrocyclic compounds containing benzimidazolium groups have been successfully employed as anion sensors, detecting species like fluoride, acetate, and nitrate. nih.govresearchgate.netsemanticscholar.org The fundamental components of this compound can be incorporated into such larger, more complex sensor architectures. For example, thiourea-based systems, which can be derived from amines, are also used in the design of anion sensors. researchgate.net

Table 1: Examples of Bromoaniline-Derived Sensor Systems

| Sensor Type | Target Analyte(s) | Signaling Mechanism |

|---|---|---|

| Schiff Base Probe (HL1) | Cu²⁺ | Colorimetric/Fluorometric Change |

| Schiff Base Probe (HL2) | Zn²⁺ | Colorimetric/Fluorometric Change |

| Macrocyclic Compound (2) | Acetate (OAc⁻) | Fluorescence Quenching |

Schiff bases, formed by the condensation reaction between a primary amine like this compound and an aldehyde or ketone, are versatile monomers for polymer chemistry. internationaljournalcorner.com These Schiff base monomers can be polymerized to form poly Schiff bases, a class of polymers known for their thermal stability, conductivity, and chelating properties.

The synthesis of new Schiff base ligands and their subsequent metal complexes is a significant area of research. For instance, a bidentate Schiff base ligand was prepared from 4-bromo-2,6-dichloroaniline (B1266110) and 4-chloro-2-hydroxybenzaldehyde. nih.gov This ligand was then used to create mononuclear complexes with various metal ions, including Ni(II), Pd(II), Pt(II), and Zn(II). nih.gov These metal complexes themselves can be considered discrete units or can be linked to form coordination polymers. Such materials have potential applications in catalysis, bioinorganic chemistry, and materials science. nih.gov The formation of stable complexes with a range of transition metals highlights the utility of these ligands in developing new polymeric materials with specific electronic and geometric properties. researchgate.netinternationaljournalcorner.com

Table 2: Metal Complexes from a Bromoaniline-Derived Schiff Base

| Metal Ion | Coordination Geometry |

|---|---|

| Ni(II) | Square Planar |

| Pd(II) | Square Planar |

| Pt(II) | Square Planar |

Environmental and Toxicological Research Perspectives

Environmental Fate and Persistence of Chlorinated Anilines

The environmental fate of chlorinated anilines is governed by their chemical properties, which can lead to persistence in various environmental compartments. nih.gov Compounds like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are considered persistent in aquatic environments, with potential for bioaccumulation. nih.gov The persistence is influenced by factors such as the number and position of halogen substituents on the aromatic ring. researchgate.net For instance, 3,4-DCA shows no significant evidence of hydrolysis, volatilization, or biodegradation, highlighting its stability in the environment. nih.gov In contrast, 4-CA can be volatilized, photo-oxidized, and biodegraded, although the half-life for biodegradation can range from several days to months. nih.gov Given its structure as a tri-substituted halogenated aniline (B41778), 5-Bromo-2,4-dichloroaniline is likely to exhibit significant persistence.

Degradation Pathways in Aquatic Environments (Photodegradation, Biodegradation)

The degradation of chlorinated anilines in aquatic environments can occur through both abiotic and biotic pathways.

Photodegradation: Photochemical degradation is a potential pathway for the transformation of these compounds. For example, the half-life of 4-chloroaniline in surface water through photo-oxidation is estimated to be between 1 to 3 hours in conditions with low organic matter. nih.gov The process can involve the formation of various intermediates, including other chlorinated compounds. nih.gov

Biodegradation: Biodegradation is a key mechanism for the removal of chlorinated anilines from the environment, though it can be a slow process. epa.gov The resistance to microbial degradation often depends on the number and position of the chlorine atoms. researchgate.net Several bacterial strains have been identified that can mineralize dichloroaniline (DCA) isomers. For example, Bacillus megaterium IMT21 has been shown to mineralize 2,4-DCA, among other isomers, using it as a sole source of carbon and energy. nih.gov The degradation pathways can be complex; 2,4-DCA is degraded via dichloroaminophenol metabolites. nih.gov Similarly, Acinetobacter soli strain GFJ2 can degrade 3,4-DCA, converting it to 4,5-dichlorocatechol, which is then further broken down. mdpi.com The presence of other compounds can also influence biodegradation rates. researchgate.net

| Degradation Pathway | Description | Key Factors | Example Compound(s) |

| Photodegradation | Transformation of the compound by light, primarily sunlight, in surface waters. | Light intensity, presence of organic matter. | 4-chloroaniline nih.gov |

| Biodegradation | Breakdown of the compound by microorganisms, such as bacteria. | Microbial species present, number/position of halogens, presence of other organic compounds. | 2,4-dichloroaniline (B164938), 3,4-dichloroaniline nih.govmdpi.com |

Monitoring and Detection in Environmental Samples

Detecting and quantifying chlorinated anilines in environmental samples like water and soil is challenging due to their typically low concentrations (ng/L to µg/L range) and the complexity of the environmental matrices. mdpi.com Advanced analytical techniques are required for accurate measurement.

Common methods for detection include gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to the low concentrations, a pre-concentration step, such as solid-phase extraction (SPE), is often necessary before analysis. On-line SPE-HPLC systems offer an automated and sensitive method for determining anilines in drinking and environmental waters.

Environmental monitoring has detected chloroanilines in various aquatic systems. For example, 4-CA and 3,4-DCA have been found in the influents and effluents of wastewater treatment plants, as well as in river surface water and groundwater. nih.gov Unspecified chloroaniline isomers have also been detected in sediment at concentrations of 1 to 2 ppm. epa.gov

Ecotoxicological Impacts of Halogenated Anilines

Halogenated anilines are recognized for their toxicity to a wide range of organisms. Their release into the environment poses a significant risk to ecosystem health. The U.S. Environmental Protection Agency (EPA) has noted the potential for adverse effects on aquatic organisms from releases of anilines. epa.gov

Effects on Aquatic Organisms and Ecosystems

Chlorinated anilines are toxic to diverse aquatic life, including bacteria, algae, crustaceans, and fish. researchgate.net These compounds can disrupt behavior, growth, reproduction, and development. nih.gov Toxicity varies significantly among species; crustaceans like Daphnia magna have been found to be particularly sensitive compared to bacteria and protozoa. researchgate.net For example, EC50 values (the concentration at which 50% of the population shows an effect) for five different anilines ranged from 0.13–15.2 mg/L for crustaceans, whereas for bacteria and protozoa, the values were much higher at 13–403 mg/L. researchgate.net The presence of these toxic compounds can lead to a decline in species populations, habitat degradation, and bioaccumulation through the food web, ultimately contributing to a loss of biodiversity. nih.gov

| Organism Group | Observed Effects | Example Compound(s) |

| Crustaceans (Daphnia magna) | High sensitivity, mortality. | Aniline, 2/3/4-chloroaniline, 3,5-dichloroaniline (B42879) researchgate.net |

| Fish (Oryzias javanicus) | Reproductive toxicity. | 3,4-dichloroaniline nih.gov |

| Algae (Pseudokirchneriella subcapitata) | Inhibition of growth. | 4-chloroaniline, 3,5-dichloroaniline researchgate.net |

| Bacteria (Aliivibrio fischeri) | Lower sensitivity compared to crustaceans. | Various anilines researchgate.net |

Comparative Ecotoxicity with Other Chloroanilines

The toxicity of chlorinated anilines is influenced by the degree and position of chlorine substitution, although a simple, universal structure-toxicity relationship is not always evident across different species. researchgate.net

In a study comparing aniline, 4-chloroaniline, 3,5-dichloroaniline, and 2,3,4-trichloroaniline, large differences in toxicity were observed among species. For the alga Pseudokirchneriella subcapitata, 4-chloroaniline was found to be the most toxic of the tested compounds. researchgate.net However, for the crustacean Daphnia magna, toxicity did not consistently increase with the degree of chlorination. researchgate.net Another study investigating aniline and four of its chlorinated derivatives found no general trend between toxicity and the chemical structure that applied to all tested species (bacteria, protozoa, and crustaceans). researchgate.net This highlights the complexity of predicting the ecotoxicity of a specific compound like this compound based solely on its structure without species-specific testing data.

Regulatory and Risk Assessment Frameworks for Halogenated Anilines

Given their potential hazards, halogenated anilines are subject to regulatory evaluation and risk assessment frameworks. In the European Union, aniline has been evaluated under the Existing Substances Regulation, which provides a systematic framework for assessing risks to human health and the environment. europa.eu The risk assessment for aniline concluded that there was a clear risk to the aquatic environment based on Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC) ratios being greater than one at many production and processing sites. europa.eu

In the United States, an Interagency Testing Committee (ITC) recommended that anilines substituted with chloro, bromo, or nitro groups be considered for comprehensive testing, including chemical fate and environmental effects. epa.gov While many aniline compounds are now restricted, some continue to be used under specific authorizations, necessitating ongoing risk management. hbm4eu.eu Risk assessments often rely on a combination of exposure data and toxicity data (PNEC) to characterize risk (PEC/PNEC ratio). europa.eu However, for many specific compounds, including this compound, a lack of detailed ecotoxicological data can make a precise risk characterization difficult, leading to calls for further testing. epa.goveuropa.eu

Q & A